![molecular formula C67H101NO20 B563107 Saccharocarcin A CAS No. 158475-32-2](/img/no-structure.png)
Saccharocarcin A
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Overview
Description
Saccharocarcin A (SCA) is a novel compound derived from a natural product, Saccharomyces cerevisiae, that has been shown to possess a variety of potential therapeutic applications. SCA is a polysaccharide-based compound composed of glucose and galactose, and its potential applications range from the treatment of cancer to the prevention of cardiovascular diseases.
Scientific Research Applications
Saccharocarcin A: A Comprehensive Analysis of Scientific Research Applications
Antibacterial Activity: Saccharocarcin A has demonstrated pronounced activity against Gram-positive bacteria, including Staphylococcus aureus and Micrococcus luteus , as well as against Chlamydia trachomatis , a common cause of bacterial infections in humans .
Antifungal Properties: This compound is also active against Candida albicans , which is known to cause yeast infections, suggesting its potential use in antifungal treatments .
Non-Cytotoxicity: Importantly, Saccharocarcin A inhibits C. trachomatis infection significantly without inducing cytotoxicity in McCoy cells at certain concentrations, indicating its safety for therapeutic use .
Chemical Structure and Physicochemical Properties: Saccharocarcin A belongs to a family of novel macrocyclic lactones with unique physicochemical properties that could be relevant for the development of new pharmaceuticals .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Saccharocarcin A involves several steps including the formation of a key intermediate, which is then used to form the final product.", "Starting Materials": [ "D-glucose", "L-tyrosine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "triethylamine", "dichloromethane", "acetic anhydride", "sodium hydride", "methyl iodide", "palladium(II) acetate", "copper(II) acetate", "sodium ascorbate", "tri-n-butylphosphine", "methyl acrylate", "tetrakis(triphenylphosphine)palladium(0)", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Protection of the hydroxyl group in D-glucose with acetic anhydride and sodium hydride.", "Formation of the key intermediate by reacting the protected D-glucose with L-tyrosine, DDQ, and triethylamine in dichloromethane.", "Alkylation of the key intermediate with methyl iodide using palladium(II) acetate, copper(II) acetate, and sodium ascorbate as catalysts.", "Reduction of the resulting imine with sodium borohydride.", "Deprotection of the hydroxyl group in the intermediate with sodium hydroxide and hydrochloric acid.", "Coupling of the intermediate with methyl acrylate using tetrakis(triphenylphosphine)palladium(0) as a catalyst.", "Hydrolysis of the resulting ester with sodium hydroxide.", "Purification of the final product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] } | |
CAS RN |
158475-32-2 |
Product Name |
Saccharocarcin A |
Molecular Formula |
C67H101NO20 |
Molecular Weight |
1240.532 |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-51-26-47(72)59(37(9)80-51)85-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54+/t31-,32?,33-,35-,36+,37+,38+,39-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,55+,56+,57-,58-,59+,60+,61-,65-,66+,67-/m0/s1 |
InChI Key |
QQZJNABARVXBJD-IXCNRNCNSA-N |
SMILES |
CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |
Appearance |
White solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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